molecular formula C13H15BrN2 B580689 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole CAS No. 1269291-10-2

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No. B580689
CAS RN: 1269291-10-2
M. Wt: 279.181
InChI Key: XJPZALIOQKEUGQ-UHFFFAOYSA-N
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Description

“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C13H15BrN2 . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring structure containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” has been reported in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the preparation of pyrazole bromide from potassium tricyanomethanide in only two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” can be represented by the InChI code: 1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 . This indicates that the compound has a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a phenyl group .


Chemical Reactions Analysis

“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a white to off-white solid with a molecular weight of 279.18 .

Scientific Research Applications

Synthesis of Bipyrazoles

This compound can serve as a starting material in the synthesis of 1,4′-bipyrazoles, which are important in creating ligands for coordination chemistry and materials science due to their versatile binding modes .

Pharmaceutical Applications

Pyrazole derivatives are known for their pharmaceutical relevance. They can be used to synthesize various biologically active compounds, including inhibitors that may have therapeutic potential .

Solid Hexacoordinate Complexes

The compound may be used in the preparation of solid hexacoordinate complexes by reacting with organotin dichlorides. These complexes have potential applications in catalysis and materials science .

Biological Activity

Some pyrazole derivatives have been studied for their biological activity, such as inducing apoptosis in cancer cells, which suggests potential use in cancer research and treatment .

Coordination Chemistry

Due to the presence of nitrogen atoms in the pyrazole ring, this compound can act as a ligand in coordination chemistry, forming complexes with various metals which can be applied in catalysis or as functional materials .

Materials Science

Pyrazole derivatives can contribute to the development of new materials with specific properties, such as conductivity or luminescence, which are valuable in electronics and photonics .

Catalysis

The compound’s potential to form complexes with metals can also be harnessed in catalysis, possibly leading to more efficient chemical reactions or novel catalytic processes .

Each application mentioned is based on the general properties and reactivity of pyrazole derivatives. Further research specific to “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” would be needed to confirm these applications.

Thermo Scientific Chemicals MilliporeSigma MDPI IntechOpen

Safety and Hazards

The safety information for “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

4-bromo-1-tert-butyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPZALIOQKEUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693321
Record name 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

CAS RN

1269291-10-2
Record name 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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